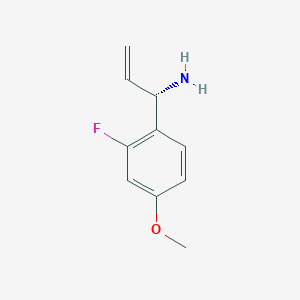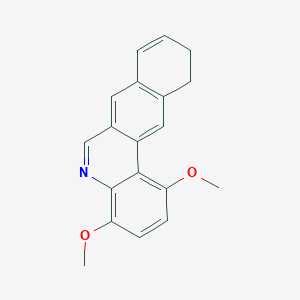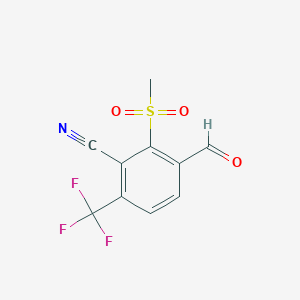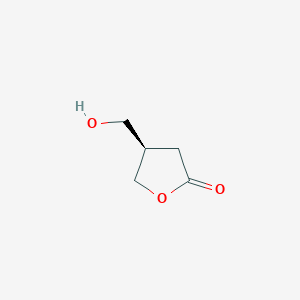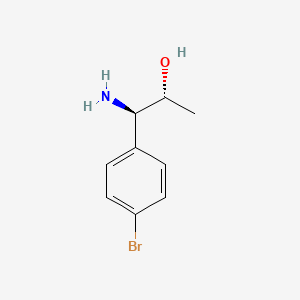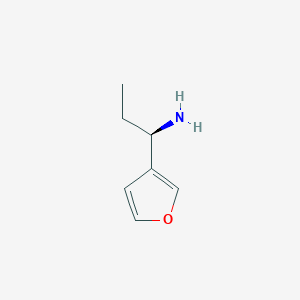
(1R)-1-(3-Furyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Furyl)propylamine: is an organic compound featuring a furan ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available furfural and a suitable amine.
Reaction Steps:
Industrial Production Methods: Industrial production may involve catalytic hydrogenation and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Furan carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its amine group.
Medicine:
Drug Development: Potential precursor for pharmaceuticals targeting neurological conditions.
Industry:
Polymer Synthesis: Can be used in the synthesis of polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The amine group can interact with enzyme active sites, potentially inhibiting their activity.
Receptor Binding: May bind to specific receptors in biological systems, altering signal transduction pathways.
Comparison with Similar Compounds
(1R)-1-(2-Furyl)propylamine: Similar structure but with the furan ring in a different position.
(1R)-1-(4-Furyl)propylamine: Another isomer with the furan ring in the 4-position.
Uniqueness:
Positional Isomerism: The position of the furan ring can significantly affect the compound’s reactivity and biological activity.
Stereochemistry: The (1R) configuration may confer specific interactions with chiral environments in biological systems.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1R)-1-(furan-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3/t7-/m1/s1 |
InChI Key |
OSAFTHIOPIVQPO-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=COC=C1)N |
Canonical SMILES |
CCC(C1=COC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
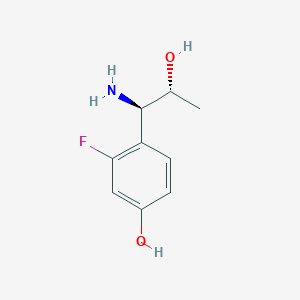
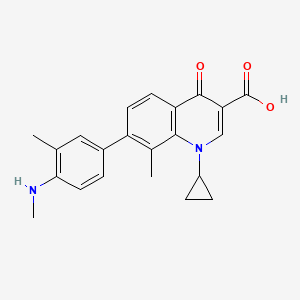
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
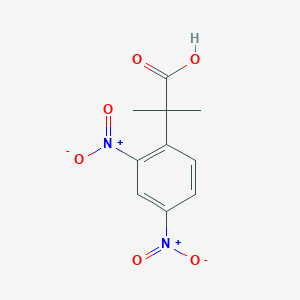
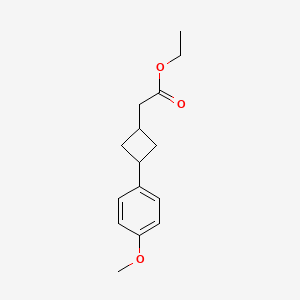
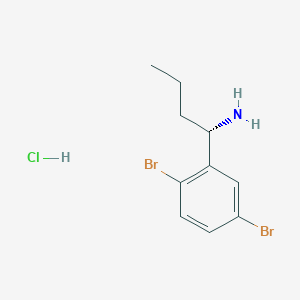
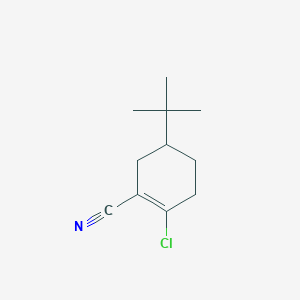
![methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
